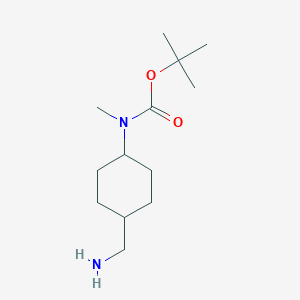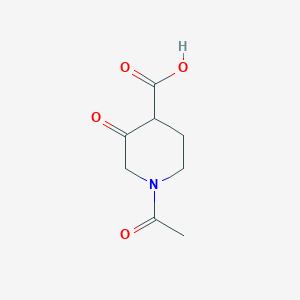
1-Acetyl-3-oxopiperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-3-oxopiperidine-4-carboxylic acid is a heterocyclic organic compound that contains a piperidine ring. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and natural products . The compound’s structure includes an acetyl group, a keto group, and a carboxylic acid group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3-oxopiperidine-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the piperidine ring . Another method involves the hydrogenation of pyridine derivatives using a cobalt-based catalyst in water as a solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Acetyl-3-oxopiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The acetyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1-Acetyl-3-oxopiperidine-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Acetyl-3-oxopiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The piperidine ring can interact with active sites of enzymes, altering their activity and affecting biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperine: An alkaloid found in black pepper with antioxidant properties.
Evodiamine: A piperidine alkaloid with anticancer properties.
Uniqueness
Its structure allows for the formation of various derivatives with distinct biological activities .
Propriétés
Formule moléculaire |
C8H11NO4 |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
1-acetyl-3-oxopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C8H11NO4/c1-5(10)9-3-2-6(8(12)13)7(11)4-9/h6H,2-4H2,1H3,(H,12,13) |
Clé InChI |
KYBWPTMMNZXOAF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC(C(=O)C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



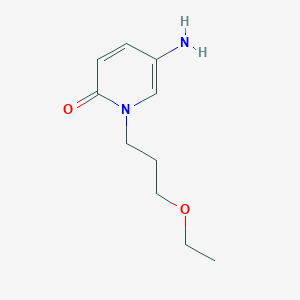

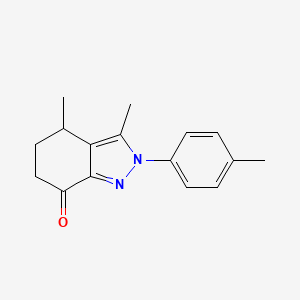

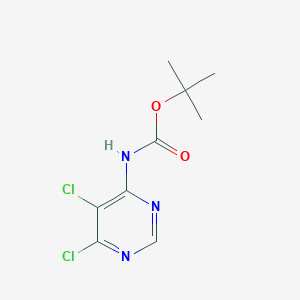

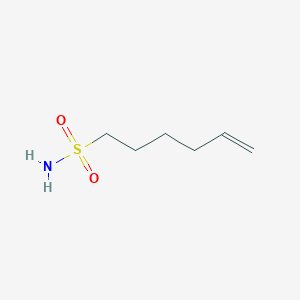


![1-Azaspiro[3.3]heptan-3-ol](/img/structure/B13501802.png)

![4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B13501828.png)
